molecular formula C53H93NO12Si2 B583118 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 CAS No. 134556-85-7

23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506

Cat. No.: B583118
CAS No.: 134556-85-7
M. Wt: 992.492
InChI Key: LGYWRDLXHKTNGB-KRFMCVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 is an analog of Tacrolimus . Tacrolimus is an immunosuppressant that inhibits the activity of FK-506-binding protein .


Physical and Chemical Properties Analysis

This compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It has a boiling point of 892.8±75.0°C at 760 mmHg and a density of 1.09±0.1 g/cm3 . It should be stored at -20°C under an inert atmosphere .

Mechanism of Action

As an analog of Tacrolimus, this compound likely shares a similar mechanism of action. Tacrolimus works as an immunosuppressant by inhibiting the activity of FK-506-binding protein .

Properties

IUPAC Name

(16Z)-12-[5-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H89NO12Si2/c1-31-20-22-37(52)30-40(35(5)44(63-64(12,13)14)33(3)27-36-21-23-39(41(29-36)57-9)62-65(15,16)49(6,7)8)60-48(55)38-19-17-18-24-51(38)47(54)46(53)50(56)34(4)28-43(59-11)45(61-50)42(58-10)26-32(2)25-31/h20,27,32,34-45,52,56H,17-19,21-26,28-30H2,1-16H3/b31-20-,33-27?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSLPFGJFXLWTP-DNDAFEBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(CC=C(C1)C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C/C=C(\C1)/C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H89NO12Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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